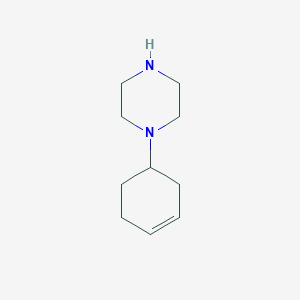

1-(Cyclohex-3-en-1-yl)piperazine

Description

1-(Cyclohex-3-en-1-yl)piperazine, also referred to as 1-(cyclohex-3-en-1-ylmethyl)-4-(3-methylbenzyl)piperazine, is a piperazine derivative characterized by a cyclohexene ring and a 3-methylbenzyl group attached to the piperazine core. Its molecular formula is C₁₉H₂₈N₂, with a molecular weight of 284.447 g/mol and a CAS number of 423745-23-7 . The compound lacks defined stereocenters, making it a non-chiral molecule. Structurally, the cyclohexene moiety introduces rigidity and hydrophobicity, while the piperazine core provides a nitrogen-rich framework capable of hydrogen bonding and receptor interactions.

Properties

Molecular Formula |

C10H18N2 |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

1-cyclohex-3-en-1-ylpiperazine |

InChI |

InChI=1S/C10H18N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-2,10-11H,3-9H2 |

InChI Key |

RPHDDBADOZEEAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC=C1)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclohex-3-en-1-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative .

Another method involves the ring-opening of aziridines with N-nucleophiles, which can then undergo cyclization to form the piperazine ring . Additionally, the Ugi reaction, a multicomponent reaction, can be employed to synthesize piperazine derivatives by reacting isocyanides, aldehydes, amines, and carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but typically involve the aforementioned synthetic routes with adjustments for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrogenated derivatives.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted piperazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted piperazine derivatives with different functional groups.

Scientific Research Applications

1-(Cyclohex-3-en-1-yl)piperazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a scaffold for binding to various receptors and enzymes, modulating their activity. The cyclohexenyl group may also contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron Density : Unlike halogenated derivatives (e.g., mCPP), the absence of electron-withdrawing groups may reduce receptor-binding specificity but increase metabolic stability .

Pharmacological and Cytotoxic Activity

Anticancer Potential

- 1-(4-Chlorobenzhydryl)piperazine derivatives exhibit significant cytotoxicity against liver (HEPG2, IC₅₀: <1 µM), breast (MCF7), and colon (HCT-116) cancer cell lines via cell cycle disruption .

- This compound: No direct cytotoxicity data are available, but its structural similarity to benzylpiperazines suggests possible antiproliferative effects.

Neurological Activity

- 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) : Selective for 5-HT₁B receptors (65-fold selectivity) with applications in anxiety and depression .

- This compound : The bulky cyclohexene group may sterically hinder binding to serotonin receptors but could enhance affinity for dopamine or adrenergic receptors, as seen in related piperidines .

Antimicrobial and Antiviral Properties

Metabolic Stability

- Arylpiperazines : Prone to CYP3A4-mediated N-dealkylation, forming active metabolites like 1-aryl-piperazines, which contribute to prolonged pharmacological effects .

- This compound : The cyclohexene group may resist oxidation, reducing metabolite formation and increasing half-life compared to aryl analogs .

Biological Activity

1-(Cyclohex-3-en-1-yl)piperazine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique piperazine scaffold, which is a common motif in many biologically active compounds. The presence of the cyclohexene moiety contributes to its structural diversity and potential reactivity.

Structural Formula

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds with piperazine scaffolds. For instance, derivatives of piperazine have been shown to exhibit significant inhibitory effects against various viruses, including SARS-CoV-2. A notable example includes the compound C1N46, which demonstrated an IC50 value of 1.87 μM against the main protease (Mpro) of SARS-CoV-2, showcasing the efficacy of piperazine derivatives in antiviral applications .

Neuropharmacological Effects

Piperazine derivatives have also been investigated for their neuropharmacological effects. Research indicates that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. For example, studies involving piperazine analogs have shown promise in enhancing serotonergic and dopaminergic signaling pathways, which are crucial for mood regulation .

Antitumor Activity

The antitumor properties of this compound are supported by various studies that demonstrate its ability to inhibit cancer cell proliferation. In vitro assays have revealed that certain piperazine derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. A study reported that specific modifications to the piperazine structure led to increased cytotoxicity against human cancer cells .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| C1N46 | Antiviral | 1.87 | |

| C2N31 | Antitumor | 5.45 | |

| C3N12 | Neuropharmacological | 0.32 |

Table 2: Case Studies Involving Piperazine Derivatives

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

In a recent study, researchers synthesized a series of piperazine derivatives and evaluated their antiviral activity against SARS-CoV-2. The compound C1N46 was identified as a lead candidate due to its potent inhibition of Mpro, essential for viral replication. This study underscores the importance of structural optimization in developing effective antiviral agents.

Case Study 2: Neuropharmacological Assessment

A neuropharmacological study assessed the effects of various piperazine derivatives on anxiety-like behaviors in rodent models. The results indicated that certain compounds significantly reduced anxiety levels, correlating with increased serotonin receptor activity. This finding suggests that piperazine-based compounds may offer new avenues for anxiety treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.